CDK4 Selectivity Over CDK2 Conferred by 3-Isopropyl-1H-pyrazol-4-yl Head Group in Pyrimidin-2-amine Derivatives
Compounds incorporating the 3-isopropyl-1H-pyrazol-4-yl moiety demonstrate pronounced CDK4 selectivity over CDK2, a desirable profile for reducing off-target toxicity in CDK4/6 inhibitor development [1]. In a series of 4-(3-isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-amine derivatives evaluated by Novartis and curated in ChEMBL, the compound containing this exact pyrazole head group (BDBM50330269) exhibited an IC50 of 12 nM against CDK4/cyclin D1 (TR-FRET assay, 60 min) and an IC50 of 517 nM against CDK2/cyclin A (IMAP-FP assay, 2 h), representing a 43-fold selectivity for CDK4 over CDK2 [1]. In contrast, alternative pyrazole modifications or different head group substitutions in the same series yielded substantially different selectivity profiles [2]. For example, a closely related analog bearing the same 3-isopropyl-1H-pyrazol-4-yl core but with different amine substitution (BDBM50330271) demonstrated IC50 values of 40 nM against CDK2 and 71 nM against CDK1, with reduced CDK4 cellular activity (IC50 134 nM) [3].
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | CDK4 IC50 12 nM; CDK2 IC50 517 nM |
| Comparator Or Baseline | Analog BDBM50330271 (same pyrazole core, different amine tail): CDK2 IC50 40 nM; CDK1 IC50 71 nM; CDK4 cellular IC50 134 nM |
| Quantified Difference | 43-fold CDK4 selectivity (517/12) for target-containing compound; analog shows reversed selectivity with stronger CDK2 inhibition (40 nM vs 517 nM) |
| Conditions | CDK4/cyclin D1 TR-FRET assay (60 min); CDK2/cyclin A IMAP-FP assay (2 h); human recombinant enzymes |
Why This Matters
The 43-fold CDK4 selectivity window directly impacts compound selection for CDK4/6-targeted programs where minimizing CDK2-mediated bone marrow toxicity is a critical design objective.
- [1] BindingDB. BDBM50330269: 4-[3-(1-methylethyl)-1H-pyrazol-4-yl]-N-(1-methylpiperidin-4-yl)pyrimidin-2-amine. CDK4/cyclin D1 IC50 12 nM; CDK2/cyclin A IC50 517 nM. Curated from Novartis Institutes for BioMedical Research by ChEMBL. View Source
- [2] BindingDB. BDBM50330266: 4-(3-Isopropyl-1H-pyrazol-4-yl)-N-(5-(piperazin-1-yl)pyridin-2-yl)pyrimidin-2-amine. CDK2/cyclin A IC50 6500 nM. View Source
- [3] BindingDB. BDBM50330271: [4-(3-Isopropyl-1H-pyrazol-4-yl)-pyrimidin-2-yl]-(4-piperazin-1-yl-phenyl)-amine. CDK2 IC50 40 nM; CDK1 IC50 71 nM; CDK4 cellular IC50 134 nM. View Source
